N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-13-5-2-1-4-11(13)9-20-14(23)8-12-10-24-16(21-12)22-15-18-6-3-7-19-15/h1-7,10H,8-9H2,(H,20,23)(H,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFOOVLPPYZCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidinylamino group. The final step involves the coupling of the fluorobenzyl group to the thiazolylacetamide intermediate. Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors can also be employed to enhance efficiency and yield. Purification processes such as recrystallization or chromatography are used to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinylamino group, potentially converting it to a more reduced amine form.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide exhibits promising anticancer activity. It is believed to inhibit specific protein kinases involved in cell proliferation, such as CDK4 and CDK6, which are critical targets in cancer therapy.
- Mechanism of Action : The compound modulates protein kinase activity, leading to reduced cell proliferation in various cancer cell lines, including acute myeloid leukemia (MV4-11) cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
- In Vitro Studies : The synthesized derivatives of related compounds have shown effective antimicrobial activity, indicating that modifications similar to those in this compound could yield potent antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Evaluation
In a notable study, the compound was tested against several cancer cell lines using assays like the Sulforhodamine B assay to evaluate cytotoxicity. Results indicated a significant reduction in cell viability at specific concentrations, showcasing its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific targets .
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Thiazole Core Modifications
- Pyrimidin-2-ylamino Substitution: The pyrimidin-2-ylamino group in the target compound may enhance kinase binding via hydrogen bonding, as seen in CK1 inhibitors like Compound 20 .
- Benzyl vs. Phenyl Substituents : The 2-fluorobenzyl group in the target compound likely improves lipophilicity and target engagement compared to the 4-methoxybenzyl group in Compound 20, which showed sub-micromolar CK1 inhibition .
Acetamide Linker Variations
Pharmacokinetic Considerations
- The bicyclo[2.2.1]heptane group in CDK9 inhibitor 17d () demonstrates how bulky substituents improve metabolic stability but may reduce cell permeability . In contrast, the target compound’s 2-fluorobenzyl group balances stability and membrane penetration.
Biological Activity
N-(2-fluorobenzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other proliferative diseases. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy. Studies indicate that thiazole-pyrimidine derivatives can effectively inhibit various protein kinases associated with cell proliferation, leading to the suppression of tumor growth in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Fluorine Substitution : The presence of a fluorine atom at the 2-position on the benzyl group enhances the compound's potency by improving its binding affinity to target proteins.
- Pyrimidine and Thiazole Rings : The integration of these heterocycles contributes to the overall stability and bioactivity of the compound. Variations in these rings can lead to significant changes in biological efficacy .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound significantly reduces the proliferation of various cancer cell lines by inducing G1 phase arrest and promoting apoptosis. The mechanism involves downregulation of cyclins associated with CDK4/6 activity .
- Antimalarial Activity : A series of thiazole derivatives were tested for their antimalarial properties, revealing that modifications similar to those found in this compound resulted in compounds with potent activity against chloroquine-sensitive strains of Plasmodium falciparum. This suggests a broader therapeutic potential beyond oncology .
- Leishmanicidal Activity : Related thiazole compounds have shown promise as leishmanicidal agents, exhibiting low toxicity towards mammalian cells while effectively reducing parasite viability. This highlights the versatility of thiazole-based compounds in treating various infectious diseases .
Chemical Reactions Analysis
Amide Bond Formation
Reaction : Coupling of thiazole-pyrimidine intermediate with 2-fluorobenzylamine.
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBT (hydroxybenzotriazole) .
Conditions : Room temperature, NMP (N-methyl-2-pyrrolidone) solvent.
Mechanism : Activation of carboxylic acid intermediates followed by nucleophilic attack by the amine group.
| Step | Reagents | Role |
|---|---|---|
| Activation | EDCI, HOBT | Activate carboxylic acid to form an active intermediate |
| Coupling | 2-fluorobenzylamine | Provides the amine group for amide bond formation |
Functional Group Modifications
Reaction : Hydrolysis of esters to carboxylic acids.
Reagents : LiOH (lithium hydroxide) .
Conditions : Aqueous ethyl acetate, room temperature.
Mechanism : Saponification of ester groups to carboxylic acids, enabling further amide coupling .
Mechanistic Insights
The compound’s reactivity is influenced by its heterocyclic structure and fluorinated benzyl group:
-
Electrophilic Substitution : The thiazole ring may undergo electrophilic substitution at position 4, influenced by the electron-withdrawing pyrimidin-2-ylamino group .
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Hydrolysis : The amide bond could hydrolyze under acidic or basic conditions, though fluorobenzyl substitution may stabilize it .
-
Catalytic Transformations : The pyrimidine group may participate in metal-catalyzed couplings (e.g., Buchwald-Hartwig) for further derivatization .
Physical and Chemical Stability
Biological and Pharmacological Considerations
While not directly studied in the provided sources, analogous compounds (e.g., pyrimidine-thiazole hybrids) exhibit:
-
Protein Target Interactions : Potential kinase inhibition via hydrogen bonding with amide and heterocyclic groups .
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Metabolic Stability : Fluorine substitution may enhance lipophilicity and metabolic resistance .
Research Gaps
-
Specific reaction kinetics and quantitative yields for this exact compound are not reported in the provided sources.
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Detailed mechanistic studies (e.g., transition state analysis) are needed to optimize synthesis.
Q & A
Q. Table 1. SAR Trends for Key Modifications
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Pyrimidine 2-NH₂ → 2-OCH₃ | Reduced off-target binding | |
| 2-Fluorobenzyl → 4-CF₃ | Improved metabolic stability | |
| Acetamide → Sulfonamide | Enhanced kinase inhibition |
Advanced: How can computational methods optimize synthesis and target binding?
Answer:
- Reaction Pathway Prediction : Density functional theory (DFT) identifies optimal conditions for thiazole ring closure (e.g., ZnCl₂ catalysis at 80°C) ().
- Docking Studies : Molecular dynamics simulations reveal that the fluorobenzyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the pyrimidine NH forms hydrogen bonds with backbone residues (e.g., Glu91 in EGFR) ().
- Machine Learning : Models trained on reaction databases recommend solvent systems (e.g., DMF/H₂O) to maximize yields by 20–30% ().
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Assay Variability : Normalize IC₅₀ values against control inhibitors (e.g., staurosporine for kinases) to account for ATP concentration differences ().
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinities observed in fluorescence polarization assays ().
- Structural Insights : X-ray co-crystallography clarifies discrepancies; e.g., a flipped pyrimidine orientation in certain crystal structures explains reduced activity in cell-based assays ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
